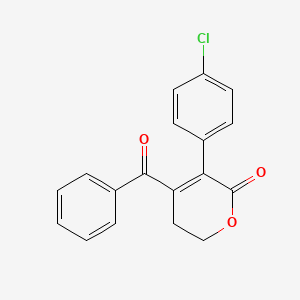
2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- is a complex organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes a pyranone ring fused with benzoyl and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyranone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Pyran-2-one, 4-benzoyl-3-phenyl-5,6-dihydro-
- 2H-Pyran-2-one, 4-benzoyl-3-(4-methylphenyl)-5,6-dihydro-
- 2H-Pyran-2-one, 4-benzoyl-3-(4-methoxyphenyl)-5,6-dihydro-
Uniqueness
2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- stands out due to the presence of the chlorophenyl group, which imparts unique chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.
Propiedades
Número CAS |
870002-32-7 |
|---|---|
Fórmula molecular |
C18H13ClO3 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
4-benzoyl-5-(4-chlorophenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C18H13ClO3/c19-14-8-6-12(7-9-14)16-15(10-11-22-18(16)21)17(20)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Clave InChI |
MFWPROAOVKJJPO-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C(=C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















